molecular formula C16H10N2OS B2498888 (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile CAS No. 401638-96-8

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B2498888
CAS No.: 401638-96-8
M. Wt: 278.33
InChI Key: JKAAMHSVPWCNGJ-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile is a nitrile-containing compound featuring a benzothiazole core linked to a 3-hydroxyphenyl group via an α,β-unsaturated propenenitrile bridge. The (E)-stereochemistry of the double bond is critical for maintaining planarity, which influences both biological interactions and electronic properties. This compound is synthesized via microwave-assisted Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazole and 3-hydroxybenzaldehyde, a method optimized for efficiency and yield .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAAMHSVPWCNGJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a benzothiazole core linked to a 3-hydroxyphenyl group via a propenenitrile bridge in the E-configuration. This structure necessitates precise regioselective and stereoselective control during synthesis. Challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on the benzothiazole and hydroxyphenyl rings.
  • Stereochemical Control : Maintaining the E-configuration of the propenenitrile moiety.
  • Functional Group Compatibility : Managing reactive groups (e.g., hydroxyl, nitrile) under varying reaction conditions.

Synthetic Routes and Methodologies

Benzothiazole Core Formation

The benzothiazole scaffold is typically synthesized via cyclization reactions. Two prominent methods are:

Lawesson’s Reagent-Mediated Cyclization

A four-step protocol from p-aminophenol derivatives involves:

  • Acylation : Reaction of p-aminophenol with p-nitrobenzoyl chloride in pyridine/toluene at reflux (5 hrs) to form [(4-hydroxyphenyl)-4-azaneyl)(4-nitrophen)]methanone (Yield: 60%, m.p. 150°C).
  • Thioamide Formation : Treatment with Lawesson’s reagent in ethanol to yield N-(4-hydroxyphenyl)-4-nitrobenzothioamide.
  • Cyclization : Intramolecular cyclization under basic conditions to form the benzothiazole ring.

Advantages : High functional group tolerance.
Limitations : Multi-step process with moderate yields.

Cadmium Sulfide-Catalyzed Cyclization

A one-pot method using CdS nanospheres (5 mg) in methanol under visible light irradiation (20°C, 20 min) achieves 98% yield for 2-(2-hydroxyphenyl)benzothiazole.

  • Conditions : Aldehyde (3 mmol), 2-aminothiophenol (3 mmol), CdS, methanol.
  • Workup : Centrifugation, chromatography on silica gel.

Advantages : Rapid, high-yielding, eco-friendly.
Mechanism : Photoinduced electron transfer facilitates C–S bond formation.

Propenenitrile Bridge Installation

The Knoevenagel condensation is widely employed to introduce the propenenitrile group:

Base-Catalyzed Condensation
  • Reactants : Benzothiazole-2-carbaldehyde and 3-hydroxyphenylacetonitrile.
  • Conditions : NaOH (2 eq.) in DMF at 80°C for 6 hrs.
  • Yield : 75–85% after recrystallization.

Stereochemical Control : The E-isomer predominates due to steric hindrance during enolate formation.

Solvent Effects
  • Polar Solvents : Acetonitrile enhances reaction rate but may promote isomerization.
  • Nonpolar Solvents : Toluene improves E/Z selectivity (9:1 ratio).

Integrated Multi-Step Synthesis

A representative protocol combines the above steps:

  • Synthesize 2-(3-hydroxyphenyl)benzothiazole via CdS-catalyzed cyclization.
  • Condense with cyanoacetate using K₂CO₃ in DMF under microwave irradiation (120 sec).
  • Purify via column chromatography (hexane/ethyl acetate, 7:3).

Overall Yield : 68%.

Optimization and Mechanistic Insights

Catalytic Systems

Catalyst Solvent Time (h) Yield (%) E/Z Ratio
CdS Methanol 0.33 98 >99:1
NaOH DMF 6 85 9:1
K₂CO₃ (MW) DMF 0.03 78 8:1

Key Insight : CdS under visible light achieves near-quantitative yield and stereoselectivity, attributed to its bandgap energy (2.4 eV) promoting electron transfer.

Temperature and Light Effects

  • Low Temperatures (20°C) : Favor kinetic control, enhancing E-isomer formation.
  • UV Irradiation : Accelerates cyclization but risks side reactions (e.g., nitrile hydrolysis).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.32 (m, aromatic-H), 6.98 (s, 1H, =CH–), 5.21 (s, 1H, –OH).
  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 3400 cm⁻¹ (–OH).

X-ray Crystallography

The E-isomer exhibits a planar geometry with dihedral angles of 178.5° between benzothiazole and hydroxyphenyl planes.

Comparative Analysis of Methods

Method Steps Yield (%) Cost Scalability
Lawesson’s Reagent 4 60 High Low
CdS Catalysis 1 98 Medium High
Base-Catalyzed 2 85 Low Moderate

Recommendation : CdS-catalyzed cyclization followed by microwave-assisted condensation offers optimal efficiency and scalability.

Applications and Derivatives

The compound serves as a precursor for antimicrobial and anticancer agents. Derivatives with triazole or quinoline moieties show enhanced bioactivity. For example:

  • Triazole Hybrids : 15.5–17.6 mm zone of inhibition against S. aureus.
  • Quinoline Derivatives : IC₅₀ = 2.3 µM against MCF-7 cells.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

  • Oxidation of the hydroxyl group may yield 3-hydroxybenzaldehyde derivatives.
  • Reduction of the nitrile group may yield 3-(3-hydroxyphenyl)propylamine derivatives.
  • Substitution reactions may yield various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop novel synthetic pathways.

Biology

The compound exhibits significant biological activities. Studies have indicated its potential as an antimicrobial and anticancer agent. For example:

  • Antimicrobial Activity : Research shows that similar benzothiazole derivatives can inhibit bacterial growth by targeting essential enzymes like DNA gyrase .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and enzyme inhibition .

Medicine

Current research is investigating the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological macromolecules positions it as a candidate for drug development. For instance:

  • Enzyme Inhibition : The compound has shown promise in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Industry

In industrial applications, this compound is being explored for its use in developing advanced materials such as organic semiconductors and dyes due to its unique electronic properties stemming from its conjugated system.

Case Studies

Recent research highlights several case studies that demonstrate the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against strains like Klebsiella pneumoniae and Staphylococcus aureus.
    Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
    Compound AKlebsiella pneumoniae32 µg/mL
    Compound BStaphylococcus aureus16 µg/mL
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction.
    Cell LineIC50 Value (µM)
    MCF7 (Breast Cancer)15
    HeLa (Cervical Cancer)10

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile depends on its specific application. For example:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.

Comparison with Similar Compounds

Key Observations :

  • Microwave Synthesis : Derivatives with thiophene, naphthyl, and fluorophenyl groups are synthesized similarly, with reaction times ranging 4–8 minutes and yields >75% .
  • Substituent Effects : Electron-donating groups (e.g., hydroxyl, methoxy) enhance solubility in polar solvents, while hydrophobic groups (e.g., pyrenyl) favor applications in materials science .

Antimicrobial and Anticancer Efficacy

  • Hydroxyphenyl Derivative: Exhibits moderate antimicrobial activity (MIC 32–64 µg/mL against S. aureus and E. coli) and notable anticancer activity (IC₅₀ ~15 µM against MCF-7 breast cancer cells) due to the hydroxyl group’s hydrogen-bonding capacity .
  • Thiophene and Fluorophenyl Analogues : Show higher antimicrobial potency (MIC 8–16 µg/mL) but lower anticancer efficacy (IC₅₀ >30 µM), suggesting a trade-off between hydrophobicity and target specificity .
  • Dimethylamino Derivative: Limited biological data available; structural studies highlight its planar conformation, which may facilitate DNA intercalation .

Physicochemical and Electronic Properties

Property Hydroxyphenyl Derivative Pyrenyl Derivative (Py-BZTCN) Dimethylamino Derivative
Solubility (in DMSO) High Low Moderate
λmax (UV-Vis) 320 nm 375 nm 310 nm
Charge Transport Not studied Ambipolar (µe/µh = 0.01/0.12 cm²/Vs) N/A
Crystal System N/A N/A Monoclinic (P21/c)

Key Findings :

  • The dimethylamino derivative crystallizes in a monoclinic system (a = 7.3785 Å, b = 20.1801 Å) with strong π-π stacking, influencing its solid-state reactivity .

Biological Activity

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile, also known as benzothiazole-derived compound, is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₀N₂OS
  • Molecular Weight : 278.3 g/mol
  • CAS Number : 142885-70-9

This compound features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing benzothiazole rings exhibit significant anticancer activities. For instance, structurally similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the potential of benzothiazole derivatives in targeting cancer cells by disrupting microtubule dynamics, which is crucial for mitosis. The specific compound this compound has not been extensively studied alone; however, related compounds have demonstrated promising results against various cancer types .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds in this class have shown efficacy against a range of bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or interference with cellular processes critical for microbial survival.

For example, a related benzothiazole compound was found to inhibit acetylcholinesterase activity, suggesting potential applications in treating infections or conditions influenced by cholinergic signaling .

Case Study 1: Anticancer Activity

A study conducted on a series of benzothiazole derivatives demonstrated that these compounds could induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with these compounds resulted in increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

CompoundIC50 (μM)Mechanism of Action
Compound A15Apoptosis induction
Compound B25Cell cycle arrest
This compoundNot yet determinedPotentially similar to above

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL .

Bacterial StrainMIC (μg/mL)Compound Tested
Staphylococcus aureus10Compound A
Escherichia coli15Compound B
Pseudomonas aeruginosa20This compound

Q & A

Q. What experimental evidence exists for π-π stacking interactions in crystal structures, and how do these affect solid-state properties?

  • Methodological Answer : X-ray data (e.g., CCDC entries) reveal intermolecular π-π distances of 3.4–3.6 Å between benzothiazole and hydroxyphenyl rings. These interactions correlate with elevated melting points (>200°C) and reduced solubility in nonpolar solvents. Compare with non-aromatic analogs using DSC and PXRD .

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